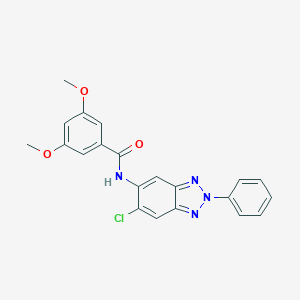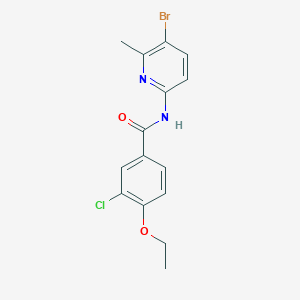![molecular formula C22H26ClN3O4 B278218 N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B278218.png)
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CP-122,288" and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of CP-122,288 involves the modulation of the activity of certain neurotransmitters in the central nervous system. Specifically, this compound has been shown to act as a selective antagonist at the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, and its modulation has been shown to have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, this compound has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. Additionally, this compound has been shown to have effects on various physiological processes, including blood pressure and heart rate.
実験室実験の利点と制限
One advantage of using CP-122,288 in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied and its effects on various neurotransmitter systems are well understood. However, one limitation of using CP-122,288 in lab experiments is its selectivity for the dopamine D3 receptor, which may limit its usefulness in certain types of experiments.
将来の方向性
There are several future directions for the study of CP-122,288. One potential area of research is the development of new compounds that target the dopamine D3 receptor with greater selectivity and potency. Additionally, further research is needed to fully understand the effects of this compound on various neurotransmitter systems and physiological processes. Finally, there is potential for the development of new treatments for neurological disorders based on the effects of CP-122,288 on the central nervous system.
合成法
The synthesis of CP-122,288 involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-2-(4-propanoylpiperazin-1-yl)aniline to form the desired product. This synthesis method has been well established and has been used to produce large quantities of CP-122,288 for scientific research purposes.
科学的研究の応用
CP-122,288 has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of effects on the central nervous system, including the ability to modulate the activity of certain neurotransmitters. Additionally, this compound has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia and anxiety.
特性
分子式 |
C22H26ClN3O4 |
|---|---|
分子量 |
431.9 g/mol |
IUPAC名 |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H26ClN3O4/c1-4-21(27)26-9-7-25(8-10-26)20-6-5-16(23)13-19(20)24-22(28)15-11-17(29-2)14-18(12-15)30-3/h5-6,11-14H,4,7-10H2,1-3H3,(H,24,28) |
InChIキー |
YODRUDUODQHGED-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC(=C3)OC)OC |
正規SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278139.png)
![2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278140.png)
![3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278141.png)
![3-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278142.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B278148.png)
![Methyl 3-[(5-bromo-2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278151.png)
![Methyl 3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278152.png)
![Methyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278154.png)
![Methyl 3-[(diphenylacetyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278156.png)
![Methyl 3-[(3-iodobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278157.png)
![Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278159.png)